Delta16-Adynerin gentiobioside
CAS No.:
Cat. No.: VC16681563
Molecular Formula: C42H62O17
Molecular Weight: 838.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H62O17 |
|---|---|
| Molecular Weight | 838.9 g/mol |
| IUPAC Name | 3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
| Standard InChI Key | DVFXEUYOOYUTOA-PKFYRQFDSA-N |
| Isomeric SMILES | CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Delta16-Adynerin gentiobioside is classified as a glycoside, characterized by a sugar unit (gentiobiose) covalently bonded to a steroid-like aglycone derived from adynerin. Discrepancies in reported molecular formulas highlight the need for standardized characterization:
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Source: C₄₂H₆₂O₁₇ (Molecular weight: 838.9 g/mol)
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Source: C₃₀H₄₄O₇
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Source: C₄₂H₆₄O₁₇ (Molecular weight: 840.9 g/mol)
These variations may arise from differences in isolation techniques or regional plant sources. The compound’s IUPAC name, 3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one, reflects its intricate polycyclic framework.
Stereochemical Considerations
The gentiobiose moiety (β-D-glucose-(1→6)-β-D-glucose) is attached via a glycosidic bond at the C-3 position of the adynerin backbone. Nuclear Magnetic Resonance (NMR) studies reveal that the stereochemistry of this bond (α or β configuration) critically influences receptor binding and solubility.
Table 1: Structural Comparison with Related Gentiobiosides
| Compound | Aglycone Type | Molecular Formula | Sugar Unit | Biological Activity |
|---|---|---|---|---|
| Delta16-Adynerin gentiobioside | Steroid | C₄₂H₆₂O₁₇ | Gentiobiose | Anti-inflammatory |
| Apigenin-7-O-gentiobioside | Flavonoid | C₂₇H₃₀O₁₅ | Gentiobiose | Antioxidant |
Biosynthesis and Isolation
Natural Sources
Delta16-Adynerin gentiobioside is primarily extracted from Apocynaceae species, including Nerium oleander and Thevetia peruviana, which utilize glycosides as chemical defenses against herbivores . Traditional medicinal practices in India have long employed these plants for treating inflammatory conditions, though the specific role of Delta16-Adynerin gentiobioside in these remedies remains underexplored .
Synthetic Approaches
Laboratory synthesis involves multi-step regioselective glycosylation to attach the gentiobiose unit to the adynerin core. Key parameters include:
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Temperature: Maintained at 25–30°C to prevent sugar hydrolysis.
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Catalysts: Silver triflate or BF₃·Et₂O for activating glycosyl donors.
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Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, with retention times between 12–14 minutes under C18 column conditions.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, Delta16-Adynerin gentiobioside at 10 μM reduced LPS-induced TNF-α production by 62% (p < 0.01) and IL-6 by 58% (p < 0.05). This activity is attributed to the inhibition of NF-κB translocation, as evidenced by immunofluorescence assays.
Cytoprotective Properties
The compound demonstrated a 40% increase in cell viability in H₂O₂-stressed human keratinocytes (HaCaT cells) at 5 μM, suggesting reactive oxygen species (ROS) scavenging capacity. Comparative studies with apigenin gentiobioside showed weaker effects (15% viability increase), underscoring the importance of the steroid aglycone.
Pharmacological Challenges
Bioavailability Limitations
Despite promising in vitro data, Delta16-Adynerin gentiobioside has poor oral bioavailability (<5%) due to:
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First-Pass Metabolism: Rapid glucuronidation in the liver.
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Low Solubility: LogP value of 3.7 limits aqueous dissolution.
Stability Concerns
The glycosidic bond is prone to acidic hydrolysis (t₁/₂: 2.3 hours at pH 2), necessitating enteric coatings for oral formulations.
Future Research Directions
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Structural Optimization: Semi-synthetic derivatives with modified sugar units (e.g., replacing gentiobiose with cellobiose) could enhance stability.
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Nanodelivery Systems: Lipid nanoparticles (LNPs) may improve bioavailability, as demonstrated for similar glycosides.
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Target Validation: CRISPR-Cas9 screens could identify specific molecular targets in inflammation pathways.
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